Compound Description: This compound is a key intermediate in a patented manufacturing process. [] While the patent focuses on the synthesis process and does not explicitly describe biological activity, the presence of the patent suggests potential pharmaceutical relevance.
Relevance: This compound shares some structural similarities with 3-Benzyl-2-phenacylsulfanyl-6-piperidin-1-ylquinazolin-4-one, notably the presence of a 1-benzylpiperidin-4-yl subunit. This suggests that both compounds might be derived from a similar chemical class or synthetic pathway and may share a common pharmacological target. []
Compound Description: This compound serves as a starting point for developing novel, conformationally constrained 3,6-disubstituted piperidine analogues. [] These analogues were investigated for their interaction with monoamine transporters, specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).
Relevance: While structurally distinct from 3-Benzyl-2-phenacylsulfanyl-6-piperidin-1-ylquinazolin-4-one, the study of Compound I and its derivatives highlights the significance of piperidine derivatives in medicinal chemistry, particularly in targeting monoamine transporters. [] The focus on structure-activity relationships in this study underscores the importance of specific substituents and their spatial arrangement for biological activity, which could offer insights into designing and optimizing the target compound.
1-Benzyl-3,5-dibenzylidene piperidin-4-one
Compound Description: This compound serves as a precursor in a [3+2] cycloaddition reaction with 2,6-dichlorobenzonitrile oxide, leading to the formation of a complex heterocyclic compound. []
Relevance: This compound provides a direct structural link to 3-Benzyl-2-phenacylsulfanyl-6-piperidin-1-ylquinazolin-4-one by sharing the 1-benzylpiperidin-4-one motif. [] This suggests that the target compound could potentially undergo similar cycloaddition reactions, expanding its potential synthetic applications.
Compound Description: Similar to the previous compound, this compound also acts as a precursor in a [3+2] cycloaddition with 2,6-dichlorobenzonitrile oxide, yielding another complex heterocycle. []
Relevance: This compound strengthens the link between 3-Benzyl-2-phenacylsulfanyl-6-piperidin-1-ylquinazolin-4-one and the [3+2] cycloaddition chemistry involving 1-benzylpiperidin-4-one derivatives. [] The presence of different substituents on the benzylidene rings in this compound, compared to the previous one, further highlights the potential for structural diversity and exploration of chemical space around the target compound's core structure.
3-Benzyl-2-6 bis-(3-nitrophenyl)piperidin-4-one and 3-Benzyl-2-6-bis(2-chlorophenyl)piperidin-4-one
Compound Description: These compounds were synthesized and characterized for their antibacterial activity against various gram-positive and gram-negative bacteria. []
Relevance: These compounds share the 3-benzylpiperidin-4-one moiety with 3-Benzyl-2-phenacylsulfanyl-6-piperidin-1-ylquinazolin-4-one. [] This structural similarity, combined with their demonstrated antibacterial activity, suggests that the target compound may also exhibit antimicrobial properties, especially considering the piperidin-1-yl group at position 6 in its structure.
Compound Description: CTA056 is a selective interleukin-2-inducible T-cell kinase (Itk) inhibitor. It exhibits potent and selective activity against malignant T cells, making it a potential therapeutic agent for T-cell leukemia and lymphoma. [, ]
Compound Description: LMD-009 is a novel, potent, and selective nonpeptide agonist of the chemokine receptor CCR8. [] It demonstrated high potency in stimulating CCR8-mediated chemotaxis, inositol phosphate accumulation, and calcium release, comparable to the endogenous agonist CCL1.
Relevance: While structurally different from 3-Benzyl-2-phenacylsulfanyl-6-piperidin-1-ylquinazolin-4-one, the study of LMD-009 and its interaction with CCR8 offers valuable insights into the design of nonpeptide ligands for G protein-coupled receptors (GPCRs). [] Specifically, the identification of key amino acid residues involved in LMD-009 binding could guide the development of compounds targeting CCR8 or other chemokine receptors, potentially relevant to inflammatory and immune responses.
6-aryl-2-oxo-4-sec.amino-2H-pyran-3-carbonitriles
Compound Description: These compounds are starting materials in a microwave-directed synthesis of 3′-amino-5′-(sec.amino)-[1,1′:2′,1′′-teraryl]-4′-carbonitriles. [] The reaction involves a ring transformation in the presence of benzyl cyanide under basic conditions.
Relevance: The use of 6-aryl-2-oxo-4-sec.amino-2H-pyran-3-carbonitriles in a synthetic route involving benzyl cyanide bears relevance to 3-Benzyl-2-phenacylsulfanyl-6-piperidin-1-ylquinazolin-4-one, which also contains a benzyl group. [] This suggests potential synthetic strategies for modifying or derivatizing the target compound using similar ring transformation reactions.
Compound Description: This compound is a specific example of the 6-aryl-2-oxo-4-sec.amino-2H-pyran-3-carbonitriles discussed above. It is utilized in a reaction with benzyl cyanide to yield 1,5-diphenyl-3-(piperidin-1-yl)cyclopenta-2,4-diene-1,2-dicarbonitrile, showcasing the impact of microwave irradiation on reaction regioselectivity. []
Relevance: This compound reinforces the potential for utilizing ring transformation chemistry with benzyl cyanide derivatives for modifying 3-Benzyl-2-phenacylsulfanyl-6-piperidin-1-ylquinazolin-4-one. [] The shared piperidin-1-yl substituent further strengthens the connection.
Compound Description: GR203040 is a highly potent and selective nonpeptide antagonist of the tachykinin NK1 receptor. [] It effectively blocks substance P binding to NK1 receptors in various species, including humans, ferrets, and gerbils.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.